

Spectral Analysis of Solvent Brown 53: A Technical Guide

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Compound of Interest

Compound Name: Solvent brown 53

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This technical guide provides a comprehensive overview of the spectral analysis of **Solvent Brown 53** (C.I. 48525; CAS No. 64696-98-6), a solvent dye with applications in plastics, inks, and coatings. This document outlines the expected ultraviolet-visible (UV-Vis) and Fourier-transform infrared (FTIR) spectral characteristics of this dye, provides detailed experimental protocols for its analysis, and presents the data in a clear, tabular format for easy reference.

Chemical Structure of Solvent Brown 53

There is some discrepancy in the publicly available data regarding the precise chemical structure of **Solvent Brown 53**. While some sources classify it as a simple azomethine dye with the molecular formula $C_{18}H_{12}N_4O_2$, more detailed chemical databases consistently identify it as a nickel (II) complex.^{[1][2]} This guide will proceed with the more probable nickel complex structure: [2,3'-Bis[[2-hydroxyphenyl)methylene]amino]but-2-enedinitrilato(2-)-N₂,N₃,O₂,O₃]nickel.

- Molecular Formula: $C_{18}H_{10}N_4NiO_2$ ^{[1][2]}
- Molecular Weight: 372.99 g/mol ^[2]
- Class: Azomethine-metal complex

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within a dye molecule, which are responsible for its color. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Expected UV-Vis Spectral Data

While specific experimental spectra for **Solvent Brown 53** are not readily available in the literature, the expected absorption maxima (λ_{max}) can be inferred from the analysis of similar azomethine-nickel complexes.^{[3][4][5]} The spectrum is anticipated to exhibit characteristic bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions, as well as ligand-to-metal charge transfer (LMCT) bands.

Expected Absorption Band (λ_{max})	Transition Type	Associated Molecular Orbitals	Typical Molar Absorptivity (ϵ)
~250-280 nm	$\pi \rightarrow \pi$	Transitions within the aromatic rings of the salicylidene moieties.	High
~320-360 nm	$n \rightarrow \pi$ / $\pi \rightarrow \pi^*$	Transitions involving the azomethine (-CH=N-) chromophore.	Medium to High
~400-500 nm	Ligand-to-Metal Charge Transfer (LMCT)	Electron transfer from the phenolate oxygen and azomethine nitrogen to the Ni(II) center.	Medium to Low

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of **Solvent Brown 53**.

Materials:

- **Solvent Brown 53** dye

- Spectroscopic grade solvent (e.g., ethanol, chloroform, or dimethylformamide)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Preparation of a Stock Solution: Accurately weigh a small amount of **Solvent Brown 53** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1×10^{-3} M).
- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1×10^{-5} M to 1×10^{-4} M.
- Instrument Calibration: Calibrate the spectrophotometer using the pure solvent as a blank.
- Spectral Measurement: Record the absorbance spectra of the working solutions over a wavelength range of 200-800 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) for each characteristic peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Spectral Data

The FTIR spectrum of the nickel complex of **Solvent Brown 53** is expected to show characteristic absorption bands for its various functional groups. The coordination of the azomethine nitrogen and phenolic oxygen to the nickel ion will cause shifts in their characteristic vibrational frequencies compared to the free ligand.^{[6][7][8][9]}

Expected Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3050-3100	C-H stretching	Aromatic rings
~2200-2250	C≡N stretching	Nitrile groups
~1600-1620	C=N stretching	Azomethine group (coordinated)
~1580-1600	C=C stretching	Aromatic rings
~1280-1350	C-O stretching	Phenolic group (coordinated)
~450-550	Ni-N stretching	Metal-ligand bond
~400-480	Ni-O stretching	Metal-ligand bond

Experimental Protocol for FTIR Spectroscopy

This protocol describes a general method for obtaining the FTIR spectrum of **Solvent Brown 53**.

Materials:

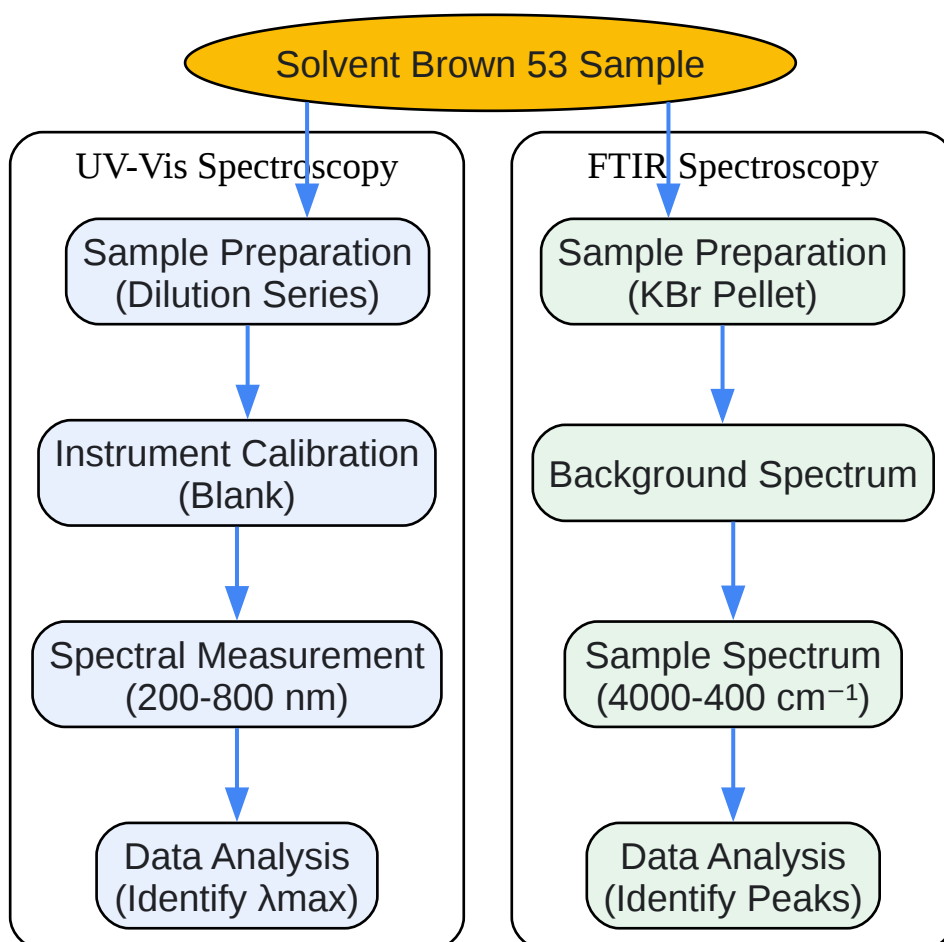
- **Solvent Brown 53** dye
- Potassium bromide (KBr), spectroscopic grade
- FTIR spectrometer
- Agate mortar and pestle
- Pellet press

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder to remove any moisture.

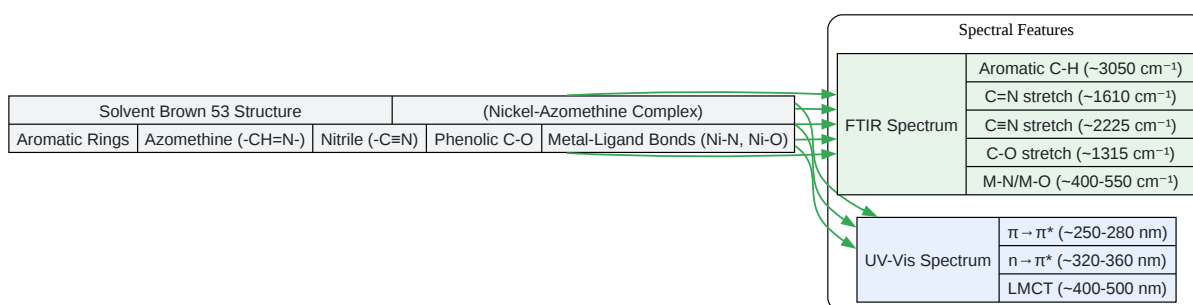
- Grind a small amount of **Solvent Brown 53** with KBr in the agate mortar and pestle in a ratio of approximately 1:100 (dye:KBr).
- Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.
- Background Spectrum: Record a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups and vibrational modes.

Diagrams



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Caption: Experimental workflow for the spectral analysis of **Solvent Brown 53**.



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Caption: Relationship between the molecular structure of **Solvent Brown 53** and its spectral features.

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